4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one (PDD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the phthalazinone family and has been used in various studies due to its unique chemical structure and properties. PDD has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities.
Scientific Research Applications
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant activities. In addition, this compound has been studied for its potential use as an anti-HIV agent, as well as for its potential use in the treatment of diabetes. This compound has also been studied for its potential use as an anti-fungal agent and for its potential use in the treatment of Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of this compound is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating immune responses and inflammation, making it a key target for anti-inflammatory compounds .
Mode of Action
The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction occurs in a concentration-dependent manner , meaning that the degree of inhibition increases with the concentration of the compound.
Biochemical Pathways
By inhibiting the NF-κB signaling pathway, the compound affects the production of various inflammatory factors. Specifically, it has been shown to significantly inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells . These factors are key players in the inflammatory response, so their inhibition can help to reduce inflammation.
Result of Action
The compound’s action results in a reduction of inflammation. In an in vivo experiment, it was shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats . It also inhibited the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
Advantages and Limitations for Lab Experiments
The use of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one in laboratory experiments has a number of advantages. This compound is easy to synthesize and can be produced in high yields. In addition, this compound is stable and can be stored for long periods of time. Furthermore, this compound is non-toxic and can be used in a variety of laboratory experiments. However, this compound is not widely available and can be difficult to obtain. In addition, this compound is expensive and can be difficult to use in large-scale experiments.
Future Directions
The use of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one in scientific research is still in its early stages and there are a number of potential future directions for its use. This compound could be studied for its potential use in the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. In addition, this compound could be studied for its potential use as an anti-fungal agent. Furthermore, this compound could be studied for its potential use in the development of new drugs and therapies. Finally, this compound could be studied for its potential use in the development of new materials and technologies.
Synthesis Methods
The synthesis of 4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-dihydrophthalazin-1-one has been studied extensively, with various methods developed for its production. The most commonly used method is the condensation of 3-phenyl-1,2,4-oxadiazol-5-ylmethyl chloride with 4-phenyl-1,2-dihydrophthalazin-1-one. This reaction yields this compound in high yields and can be carried out under mild conditions. Other methods have also been developed, such as the condensation of 4-phenyl-1,2-dihydrophthalazin-1-one with 1,1-bis(3-phenyl-1,2,4-oxadiazol-5-ylmethyl)benzene, which yields this compound in high yields.
properties
IUPAC Name |
4-phenyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-23-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)25-27(23)15-20-24-22(26-29-20)17-11-5-2-6-12-17/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKBRSGMXFWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.